Compound Description: PF-06459988 is a pyrrolopyrimidine-based irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, specifically targeting the T790M gatekeeper mutation commonly found in non-small cell lung cancer (NSCLC) []. This compound exhibits potent activity against EGFR T790M mutants and has been investigated as a potential therapy for NSCLC.
PF-06747775
Compound Description: PF-06747775 is a potent and irreversible inhibitor of various oncogenic EGFR mutants, including exon 19 deletion (Del), L858R, and the double mutants T790M/L858R and T790M/Del []. It demonstrates selectivity for these mutants over wild-type EGFR and possesses favorable pharmacokinetic properties. PF-06747775 is currently under evaluation in phase I clinical trials for the treatment of EGFR-mutant-driven NSCLC.
Compound Description: N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine is a compound synthesized and evaluated for its inhibitory activity against various kinases, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2, which share a rare cysteine residue in their hinge regions []. The compound's structure was confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
Compound Description: Hu7691 is a potent and selective inhibitor of Akt (protein kinase B), specifically designed to minimize cutaneous toxicity often associated with Akt inhibitors []. It exhibits a 24-fold selectivity for Akt1 over Akt2 and demonstrates promising kinase selectivity, low toxicity against human keratinocytes (HaCaT), and excellent anticancer activity against various cancer cell lines. Hu7691 has received approval for an investigational new drug (IND) application from the National Medical Products Administration (NMPA).
Compound Description: These are a series of compounds designed and synthesized as potential tubulin polymerization inhibitors for cancer treatment. These compounds exhibited effective antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines [].
Compound Description: This compound is a derivative of TAS-116 (16e), a selective inhibitor of heat shock protein 90 (HSP90)α and HSP90β. TAS-116 is an orally bioavailable compound with potent antitumor activity in an NCI-H1975 xenograft mouse model, showing promise as a potential cancer therapeutic [].
Compound Description: SAR216471 is a potent, reversible, and highly selective P2Y12 receptor antagonist discovered through a high-throughput screening campaign. It is the most potent inhibitor of ADP-induced platelet aggregation reported and exhibits promising in vivo antiplatelet and antithrombotic activities [].
Compound Description: AZD1480 is a potent Jak2 inhibitor identified as a potential therapeutic for myeloproliferative neoplasms (MPNs). It exhibits significant inhibitory effects on the signaling and proliferation of Jak2 V617F cell lines in vitro and demonstrates in vivo efficacy in preclinical models. With excellent preclinical pharmacokinetics, AZD1480 has progressed to Phase I clinical trials [].
Compound Description: This compound represents a novel N-pyrazolyl imine synthesized through an ambient-temperature condensation reaction. Its structure was thoroughly characterized using various spectroscopic techniques, including IR, 1D, and 2D NMR spectroscopy, mass spectrometry, and elemental analysis [].
Compound Description: APD791 is a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist developed as a potential antithrombotic agent. It effectively inhibits 5-HT-mediated amplification of platelet aggregation and exhibits favorable pharmacokinetic properties, including oral bioavailability in multiple species [, ].
Compound Description: MK-8033 stands out as the first documented instance of a specific protein kinase inhibitor with a preference for binding to the activated kinase conformation. This dual c-Met/Ron inhibitor is being investigated as a potential cancer treatment. MK-8033 demonstrates complete tumor growth inhibition in a subcutaneous tumor xenograft model using c-Met amplified (GTL-16) cells [].
Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery to treat neovascular age-related macular degeneration. It exhibits potent efficacy in rodent models of choroidal neovascularization, limited systemic exposure after topical ocular administration, and an acceptable ocular pharmacokinetic profile in rabbits [].
Compound Description: AZD4205 is a highly selective JAK1 kinase inhibitor with good preclinical pharmacokinetics. It demonstrated enhanced antitumor activity in combination with the EGFR inhibitor osimertinib in a preclinical NSCLC xenograft model using NCI-H1975 cells [].
Compound Description: RO3201195 is a potent, orally bioavailable, and highly selective inhibitor of p38 MAP kinase, a key player in inflammatory responses. It exhibits excellent drug-like properties and has been advanced to Phase I clinical trials for inflammatory diseases [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.